(Rac)-Hexestrol-d4

Description

BenchChem offers high-quality (Rac)-Hexestrol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-Hexestrol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

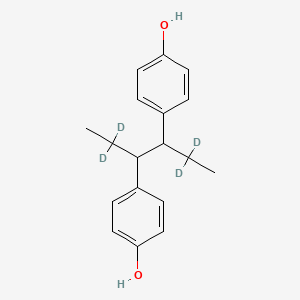

IUPAC Name |

4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Hexestrol-d4 chemical properties and structure

An In-Depth Technical Guide to (Rac)-Hexestrol-d4

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (Rac)-Hexestrol-d4, tailored for researchers, scientists, and professionals in drug development. (Rac)-Hexestrol-d4 is the deuterium-labeled form of Hexestrol, a synthetic nonsteroidal estrogen.[1][2] Its primary application in research is as an internal standard for the quantitative analysis of Hexestrol in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] It also serves as a tracer in metabolic and pharmacokinetic studies.[1][3] The incorporation of stable heavy isotopes, such as deuterium (B1214612), is a crucial technique in drug development to profile a drug's metabolic fate.[1][3]

Chemical Properties and Structure

(Rac)-Hexestrol-d4 is structurally similar to its parent compound, Hexestrol, with the key difference being the substitution of four hydrogen atoms with deuterium atoms on the hexane (B92381) backbone. This labeling provides a distinct mass signature, making it an ideal internal standard. The racemic "Rac" designation indicates that it is a mixture of stereoisomers.

Physicochemical Data

The key chemical and physical properties of (Rac)-Hexestrol-d4 are summarized in the table below.

| Property | Data | Reference(s) |

| Chemical Name | 4-[4-(4-hydroxyphenyl)(2,2,5,5-²H₄)hexan-3-yl]phenol | [4] |

| Synonyms | Hexestrol hexane-2,2,5,5-d4, 4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol | [5] |

| CAS Number | 1189950-25-1 | [1][3][4] |

| Unlabeled CAS Number | 84-16-2 | [3][5] |

| Molecular Formula | C₁₈H₁₈D₄O₂ | [1][3] |

| Molecular Weight | 274.39 g/mol | [1][3][4] |

| Appearance | Solid Powder | [4] |

| Purity | >95% (HPLC) | [5][6] |

| SMILES | CC([2H])([2H])C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C | [3] |

| InChI | InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 | [4][5] |

| InChIKey | PBBGSZCBWVPOOL-KHORGVISSA-N | [4] |

| Storage Conditions | Store at +4°C | [6] |

| Shipping Conditions | Ambient temperature | [4] |

Experimental Protocols and Methodologies

General Protocol for Use in LC-MS Quantification

The primary role of (Rac)-Hexestrol-d4 is to ensure accuracy and precision in quantifying the unlabeled Hexestrol. A known concentration of the deuterated standard is spiked into a sample (e.g., plasma, urine) before sample preparation. This standard co-elutes with the analyte but is differentiated by the mass spectrometer due to its higher mass. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, correcting for variations in sample extraction and instrument response.

The logical workflow for this process is illustrated in the diagram below.

Biological Activity and Signaling Pathway

The unlabeled parent compound, Hexestrol, is a potent estrogen.[5] It exerts its biological effects by binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors.[1][7] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the cell nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade regulates a wide array of physiological processes.

The simplified signaling pathway for estrogenic compounds like Hexestrol is depicted below.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. Hexestrol-d4 | CAS 1189950-25-1 | LGC Standards [lgcstandards.com]

- 6. Hexestrol-d4 | CAS 1189950-25-1 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of (Rac)-Hexestrol-d4 in Modern Research: A Technical Guide

(Rac)-Hexestrol-d4, a deuterated isotopologue of the synthetic estrogen Hexestrol (B1673224), serves as a critical tool in analytical and metabolic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Hexestrol in various complex matrices. This guide provides an in-depth overview of its applications, methodologies, and the principles behind its use for researchers, scientists, and drug development professionals.

Core Application: A Robust Internal Standard for Quantitative Analysis

(Rac)-Hexestrol-d4 is predominantly used as an internal standard in stable isotope dilution analysis (SIDA), a powerful technique for correcting analytical variability.[1] When coupled with sensitive analytical instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), it ensures high precision and accuracy in the quantification of Hexestrol.[1]

The fundamental principle of SIDA is the addition of a known quantity of the isotopically labeled analyte—in this case, (Rac)-Hexestrol-d4—to a sample at the earliest stage of analysis. Because the deuterated standard is chemically identical to the native analyte (Hexestrol), it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the native analyte to the labeled standard, researchers can accurately determine the concentration of the analyte, effectively nullifying any losses or matrix effects that may occur during the analytical workflow.

This methodology is crucial for determining trace levels of Hexestrol, a compound with potential environmental and health implications, in complex samples such as environmental water and biological fluids like urine.[2][3]

Principle of Stable Isotope Dilution Analysis

The diagram below illustrates the core principle of using a deuterated internal standard like (Rac)-Hexestrol-d4 in quantitative mass spectrometry.

Experimental Protocols and Methodologies

The use of (Rac)-Hexestrol-d4 as an internal standard is integral to validated methods for detecting Hexestrol in environmental and biological samples. Below is a detailed experimental protocol synthesized from established methodologies for the analysis of Hexestrol in environmental water samples using Solid-Phase Extraction (SPE) and LC-MS/MS.[2][4]

Detailed Protocol: Quantification of Hexestrol in Water by SPE-LC-MS/MS

1. Sample Preparation and Fortification:

-

Filter a 50 mL environmental water sample through a 0.45 µm glass fiber filter to remove particulate matter.

-

Spike the filtered sample with a known concentration of (Rac)-Hexestrol-d4 solution (e.g., 10 ng/L) to serve as the internal standard.

-

Adjust the pH of the sample to approximately 7.0.

2. Solid-Phase Extraction (SPE):

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

-

Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 3-5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes (Hexestrol and (Rac)-Hexestrol-d4) with 5 mL of methanol or a suitable solvent mixture (e.g., methanol/acetonitrile).

3. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 80:20 water:methanol).

-

Vortex the sample and transfer it to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

The workflow for this analytical process is visualized below.

Data Presentation: Quantitative Parameters

Accurate quantification using (Rac)-Hexestrol-d4 relies on optimized mass spectrometry parameters and validated method performance. The tables below summarize typical quantitative data for the analysis of Hexestrol.

Table 1: LC-MS/MS Parameters for Hexestrol Analysis

| Parameter | Setting | Reference |

| Instrumentation | Triple Quadrupole Mass Spectrometer | [2][5] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [2] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [6] |

| Capillary Voltage | 3.0 - 4.0 kV | [2] |

| Source Temperature | 120 - 150 °C | [2] |

| Desolvation Gas | Nitrogen | [2] |

| Collision Gas | Argon | [6] |

Table 2: MRM Transitions for Hexestrol and (Rac)-Hexestrol-d4

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The instrument is programmed to isolate a specific precursor ion and then detect a specific product ion after fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Hexestrol | 269.1 | 133.1 | 107.1 | 35-45 |

| (Rac)-Hexestrol-d4 | 273.1 | 135.1 | 107.1 | 35-45 |

Note: The precursor ion for Hexestrol corresponds to the [M-H]⁻ ion. The precursor for (Rac)-Hexestrol-d4 is shifted by +4 Da due to the four deuterium (B1214612) atoms. Product ions are based on characteristic fragmentation patterns. Data synthesized from multiple sources.[5][6]

Table 3: Method Validation Data for Hexestrol Quantification

The performance of an analytical method is established through rigorous validation. The following data represent typical performance characteristics for the quantification of Hexestrol in water.

| Parameter | Typical Value | Description | Reference |

| Linear Range | 0.1 - 1000 ng/L | The concentration range over which the method is accurate and precise. | [2][4] |

| Correlation Coefficient (r²) | ≥ 0.999 | Indicates the linearity of the calibration curve. | [2] |

| Limit of Detection (LOD) | 0.05 - 0.10 ng/L | The lowest concentration of analyte that can be reliably detected. | [2] |

| Limit of Quantification (LOQ) | 0.15 - 0.50 ng/L | The lowest concentration of analyte that can be accurately quantified. | |

| Recovery | 98% - 105% | The efficiency of the extraction process, corrected by the internal standard. | [4] |

| Precision (RSD) | < 5% | The degree of agreement among individual test results (Relative Standard Deviation). | [4] |

Secondary Application: Metabolic and Carcinogenicity Studies

Beyond its primary role as an internal standard, deuterated Hexestrol has been utilized in metabolic research. In a study investigating the carcinogenic activity of Hexestrol in hamsters, 3',3",5',5"-tetradeuteriohexestrol was used. This application demonstrates the use of stable isotope labeling as a tracer to follow the metabolic fate of the parent compound and to confirm that the observed carcinogenic effects originated from the administered Hexestrol and not from its potential metabolic conversion to other substances.

Conclusion

(Rac)-Hexestrol-d4 is an indispensable tool for researchers requiring accurate and precise measurement of Hexestrol. Its application as an internal standard in stable isotope dilution analysis, particularly with LC-MS/MS, represents the gold standard for quantitative analysis in complex matrices. The detailed methodologies and validated performance data underscore its reliability and importance in environmental monitoring, toxicology, and drug metabolism studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

(Rac)-Hexestrol-d4 CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on (Rac)-Hexestrol-d4, a deuterated form of the synthetic non-steroidal estrogen, Hexestrol. It is intended for use in research and drug development, particularly as an internal standard in analytical methodologies.

Core Compound Data

(Rac)-Hexestrol-d4 is the deuterium-labeled counterpart of (Rac)-Hexestrol.[1][2][3] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Data Summary

| Parameter | Value | References |

| CAS Number | 1189950-25-1 | [1][2][3] |

| Molecular Weight | 274.39 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₁₈D₄O₂ | [3] |

Mechanism of Action: Estrogen Receptor Signaling

Hexestrol exerts its biological effects by acting as an agonist for the estrogen receptors, ERα and ERβ. The classical signaling pathway for estrogen receptors, which Hexestrol activates, is a key mechanism in regulating gene expression.

Mandatory Visualization: Classical Estrogen Receptor Signaling Pathway

Caption: Classical estrogen receptor signaling pathway activated by Hexestrol.

The binding of Hexestrol to the estrogen receptor in the cytoplasm induces a conformational change, leading to receptor dimerization.[4][5][6] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][5][6] This interaction initiates the transcription of those genes, leading to the synthesis of new proteins and subsequent physiological effects.[4][5]

Experimental Protocols

(Rac)-Hexestrol-d4 is frequently utilized as an internal standard in the quantitative analysis of Hexestrol in biological matrices. Below is a detailed methodology for the analysis of Hexestrol in bovine urine using GC-MS, adapted from established protocols.

Protocol: Quantitative Analysis of Hexestrol in Bovine Urine by GC-MS

1. Sample Preparation and Extraction

-

Pipette 5 mL of a bovine urine sample into a centrifuge tube.

-

Add 10 ng of (Rac)-Hexestrol-d4 (internal standard) from a standard solution (e.g., 100 µL of a 0.1 ng/µL solution).

-

Add 1 mL of 2.0 M acetate (B1210297) buffer and verify that the pH is approximately 5.2, adjusting with acetic acid if necessary.

-

To deconjugate the analytes, add 0.05 mL of β-glucuronidase/sulfatase and incubate overnight at 37°C or for 2 hours at 50°C.

-

After incubation, allow the sample to cool to room temperature.

-

Perform a liquid-liquid extraction by adding 5 mL of tert-butyl methyl ether (TBME) and vortexing for 30 seconds.

-

Centrifuge the mixture for 10 minutes at 3000 rpm.

-

Carefully transfer the upper TBME layer to a clean tube and evaporate to dryness at 50°C under a gentle stream of nitrogen.

2. Derivatization

-

To the dried extract, add a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups of Hexestrol and the internal standard to their trimethylsilyl (B98337) (TMS) ethers. This step enhances their volatility and chromatographic performance for GC analysis.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure separation of the analytes from matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the derivatized Hexestrol and (Rac)-Hexestrol-d4.

-

4. Quantification

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of Hexestrol and a constant concentration of the (Rac)-Hexestrol-d4 internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of Hexestrol in the unknown samples is then determined from this calibration curve. The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and for variations in injection volume.

References

- 1. xcessbio.com [xcessbio.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Synthesis and Characterization of (Rac)-Hexestrol-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of (Rac)-Hexestrol-d4, a deuterated analog of the synthetic estrogen hexestrol (B1673224). This isotopically labeled compound serves as a crucial internal standard for quantitative analyses in various research and development applications, including pharmacokinetic and metabolic studies.

Introduction

(Rac)-Hexestrol-d4, with the chemical formula C₁₈H₁₈D₄O₂, is a stable isotope-labeled version of (Rac)-Hexestrol. The incorporation of four deuterium (B1214612) atoms into the molecule allows for its use as an internal standard in mass spectrometry-based assays, such as GC-MS and LC-MS, providing a reliable method for the precise quantification of unlabeled hexestrol in complex biological matrices. The strategic placement of deuterium atoms can also influence the pharmacokinetic profile of a drug, a concept of growing interest in drug development.

Synthesis of (Rac)-Hexestrol-d4

The primary method for the synthesis of (Rac)-Hexestrol-d4 involves a direct hydrogen-deuterium (H/D) exchange reaction on the aromatic rings of unlabeled hexestrol. This acid-catalyzed reaction specifically targets the ortho positions relative to the hydroxyl groups on both phenyl rings.

Reaction Scheme:

Figure 1: Synthesis of (Rac)-Hexestrol-d4 via H/D exchange.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3',3'',5',5''-Hexestrol-d4 is described in the scientific literature. The following is a summary of the likely procedure based on analogous deuteration reactions of stilbestrol derivatives:

Materials:

-

(Rac)-Hexestrol

-

Methanol-d (B46061) (CH₃OD)

-

Deuterium chloride (DCl) in deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: Unlabeled (Rac)-Hexestrol is dissolved in a mixture of methanol-d and a solution of deuterium chloride in deuterium oxide.

-

Reaction Conditions: The reaction mixture is typically heated to drive the electrophilic aromatic substitution reaction. The exact temperature and reaction time are critical parameters that need to be optimized to achieve high deuterium incorporation without significant side product formation.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted into an organic solvent. The organic layer is then washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified using a suitable technique, such as column chromatography on silica (B1680970) gel or recrystallization, to yield pure (Rac)-Hexestrol-d4.

Characterization of (Rac)-Hexestrol-d4

The successful synthesis and purity of (Rac)-Hexestrol-d4 are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₈D₄O₂ | |

| Molecular Weight | 274.39 g/mol | |

| CAS Number | 1189950-25-1 | |

| Appearance | Solid Power | |

| Purity (by HPLC) | >95% | |

| Storage Temperature | Please refer to the Certificate of Analysis |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the positions of deuterium incorporation and the overall structure of the molecule.

-

Sample Preparation: A small amount of the purified (Rac)-Hexestrol-d4 is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the aromatic protons at the 3', 3'', 5', and 5'' positions confirms successful deuteration. The remaining signals should correspond to the other protons in the molecule. The ¹³C NMR spectrum can further confirm the carbon skeleton.

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the deuterated compound and assess the isotopic purity.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography (GC) interface. The mass spectrum will show a molecular ion peak corresponding to the mass of (Rac)-Hexestrol-d4 (m/z ≈ 274.39). The isotopic distribution of this peak can be analyzed to determine the percentage of d4-labeled species and the presence of any partially deuterated (d1, d2, d3) or unlabeled species.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical purity of the synthesized compound.

-

Sample Preparation: A solution of the sample is prepared in the mobile phase.

-

Analysis: The sample is injected onto an appropriate HPLC column (e.g., a C18 reversed-phase column). A suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used to elute the compound. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of (Rac)-Hexestrol-d4.

Figure 2: Workflow for the synthesis and characterization of (Rac)-Hexestrol-d4.

Conclusion

This technical guide outlines the synthesis and characterization of (Rac)-Hexestrol-d4. The described H/D exchange method provides a direct route to this valuable internal standard. Proper characterization using NMR, MS, and HPLC is essential to confirm the identity, isotopic incorporation, and purity of the final product, ensuring its suitability for use in sensitive quantitative bioanalytical assays. This information is critical for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

The Metabolic Fate of Deuterated Hexestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of deuterated hexestrol (B1673224). Hexestrol, a synthetic non-steroidal estrogen, undergoes metabolic activation to reactive intermediates implicated in its carcinogenicity. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), is a common strategy in drug development to favorably alter pharmacokinetic and metabolic profiles. This document synthesizes the available scientific literature on hexestrol metabolism, discusses the anticipated effects of deuteration based on established principles of the kinetic isotope effect, and presents generalized experimental protocols for studying its biotransformation. While specific quantitative pharmacokinetic data for deuterated hexestrol is limited in the public domain, this guide extrapolates from studies on the non-deuterated parent compound and other deuterated pharmaceuticals to provide a robust framework for researchers.

Introduction

Hexestrol (HES) is a non-steroidal estrogen that was previously used in medicine and as a growth promoter in livestock.[1] Like other structurally similar compounds such as diethylstilbestrol (B1670540) (DES), its use has been largely discontinued (B1498344) due to concerns about its carcinogenic potential.[2][3] The carcinogenicity of hexestrol is intrinsically linked to its metabolic activation into reactive species that can form adducts with DNA.[4][5]

The primary metabolic pathway involves the hydroxylation of the aromatic rings, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2][6] This leads to the formation of catechol metabolites, which can be further oxidized to electrophilic quinones.[4][5] These quinones are highly reactive and are considered the ultimate carcinogenic metabolites of hexestrol.[5]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[7] This effect can slow the rate of metabolic reactions that involve the cleavage of a C-H/C-D bond, often leading to:

-

Reduced systemic clearance and a longer biological half-life.[7]

-

Altered metabolite profiles, potentially shifting metabolism away from the formation of toxic metabolites.[7][8]

-

Improved overall safety and efficacy.[8]

This guide will explore the known metabolic pathways of hexestrol and discuss the potential impact of deuteration on its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Pathways of Hexestrol

The biotransformation of hexestrol, like many xenobiotics, occurs primarily in the liver and can be divided into Phase I and Phase II reactions.

Phase I Metabolism: Oxidation

The initial and most critical step in the metabolic activation of hexestrol is aromatic hydroxylation, which is mediated by cytochrome P450 enzymes.[2][6]

-

Catechol Formation: The major metabolic pathway is the formation of the catechol metabolite, 3'-hydroxyhexestrol (B1218120) (3'-OH-HES).[2][4] This reaction is analogous to the metabolism of natural estrogens like estradiol (B170435), which are hydroxylated by CYP isoforms such as CYP1A2, CYP3A4, and CYP1B1.[6][9]

-

Quinone Formation: The catechol metabolite, 3'-OH-HES, can undergo a one-electron oxidation to a semiquinone, which can then be further oxidized to the highly reactive and electrophilic 3',4'-hexestrol quinone (HES-3',4'-Q).[2][5] This oxidation can be catalyzed by peroxidases and cytochrome P450.[4][5]

-

Other Hydroxylated Metabolites: In addition to the primary catechol, other hydroxylated metabolites such as 1-hydroxyhexestrol have been identified in vivo.[2]

-

DNA Adduct Formation: The electrophilic quinone, HES-3',4'-Q, is the key player in hexestrol's carcinogenicity. It can react with nucleophilic sites on DNA, particularly with purine (B94841) bases, to form covalent DNA adducts.[4] Specifically, the depurinating adduct 3'-OH-HES-6'(α,β)-N7Gua has been identified.[4][5] This formation of DNA adducts is considered a critical event in the initiation of cancer.[5]

Phase II Metabolism: Conjugation

Following Phase I oxidation, the hydroxylated metabolites of hexestrol can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. These pathways are important for detoxification.

-

Glucuronidation: The phenolic hydroxyl groups of hexestrol and its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[10][11]

-

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties.[10][12]

-

Methylation: The catechol metabolite 3'-OH-HES can be methylated by catechol-O-methyltransferase (COMT) to form 3'-methoxyhexestrol, which has been identified in urine.[2] This pathway can be seen as a detoxification step as it prevents the oxidation of the catechol to the reactive quinone.

Impact of Deuteration on Metabolism

The strategic placement of deuterium on the hexestrol molecule can influence its metabolic fate. For instance, in a study using 3',3",5',5"-tetradeuteriohexestrol, the carcinogenic activity was found to be comparable to that of the non-deuterated compound.[2] This suggests that deuteration at these specific positions on the aromatic rings does not significantly impede the primary metabolic activation pathway leading to the carcinogenic quinone. Cleavage of the C-H bonds at these positions is likely not the rate-limiting step in the overall process of catechol formation and subsequent oxidation.

However, deuteration at other positions, particularly those directly involved in enzymatic C-H bond cleavage during hydroxylation, could potentially slow down the formation of catechol metabolites due to the KIE. This could, in theory, shift the metabolic balance towards other pathways or reduce the overall rate of metabolic clearance.

A diagram illustrating the primary metabolic pathways of hexestrol is presented below.

Caption: Metabolic activation and detoxification pathways of hexestrol.

Quantitative Data on Hexestrol Metabolism

Specific pharmacokinetic and metabolic data for deuterated hexestrol are not extensively available in the peer-reviewed literature. The tables below summarize relevant quantitative data for non-deuterated hexestrol, which can serve as a baseline for understanding its metabolic disposition. The impact of deuteration would likely manifest as changes to these parameters, such as a decrease in clearance (Cl) or an increase in half-life (t½).

Table 1: In Vitro DNA Adduct Formation Data derived from studies with non-deuterated hexestrol.

| Activating System | Metabolite | DNA Adduct Level (μmol/mol DNA-P) | Reference |

| Horseradish Peroxidase | 3'-OH-HES | 65 | [5] |

| Lactoperoxidase | 3'-OH-HES | 41 | [5] |

| Rat Liver Microsomes | 3'-OH-HES | 11 | [5] |

Experimental Protocols

This section outlines generalized methodologies for studying the metabolic fate of deuterated hexestrol, based on established protocols for related compounds.

In Vitro Metabolism using Liver Microsomes

This experiment aims to identify metabolites formed by Phase I enzymes.

Objective: To determine the primary metabolites of deuterated hexestrol and identify the CYP450 enzymes involved.

Materials:

-

Deuterated Hexestrol

-

Human or animal (e.g., rat, hamster) liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)

-

Acetonitrile (B52724) or methanol (B129727) (for quenching)

-

LC-MS/MS system

Protocol:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation of Reaction: Add deuterated hexestrol (dissolved in a suitable solvent like DMSO, final concentration <1%) to initiate the metabolic reaction. For inhibitor studies, add the specific inhibitor during the pre-incubation step.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic and Metabolism Study in an Animal Model

This experiment provides data on the ADME profile of the compound in a living organism.

Objective: To characterize the pharmacokinetic profile and identify major metabolites of deuterated hexestrol in plasma and excreta.

Animal Model: Syrian golden hamster (a model in which hexestrol carcinogenicity has been studied).[2]

Protocol:

-

Dosing: Administer a single dose of deuterated hexestrol to the animals via a relevant route (e.g., subcutaneous implantation, intraperitoneal injection, or oral gavage).

-

Sample Collection:

-

Blood: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

-

Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

-

-

Sample Processing:

-

Plasma: Perform protein precipitation or solid-phase extraction (SPE) to isolate the analytes.

-

Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites before extraction.

-

Feces: Homogenize the feces with a suitable solvent, followed by extraction.

-

-

Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify deuterated hexestrol and its metabolites.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl) from the plasma concentration-time data. Characterize the metabolic profile by identifying and quantifying metabolites in plasma, urine, and feces.

A generalized workflow for these experimental protocols is depicted below.

Caption: Generalized workflow for studying deuterated hexestrol metabolism.

Conclusion

The metabolic fate of hexestrol is characterized by its activation to a carcinogenic catechol quinone. While comprehensive ADME and pharmacokinetic data for deuterated hexestrol are not widely published, the principles of the kinetic isotope effect suggest that deuteration could modulate its metabolic profile. The finding that 3',3",5',5"-tetradeuteriohexestrol retains its carcinogenicity indicates that metabolic activation is not blocked by deuteration at these sites. Further research is required to fully elucidate the quantitative effects of deuteration on the pharmacokinetics and safety profile of hexestrol. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for the development of safer, next-generation pharmaceuticals.

References

- 1. Hexestrol Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carcinogenicity and metabolic activation of hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-scale synthesis of the catechol metabolites of diethylstilbestrol and hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic activation and formation of DNA adducts of hexestrol, a synthetic nonsteroidal carcinogenic estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Associations between polymorphisms in glucuronidation and sulfation enzymes and sex steroid concentrations in premenopausal women in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Potential of Hexestrol and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexestrol (B1673224), a synthetic nonsteroidal estrogen, has been unequivocally demonstrated to possess carcinogenic properties, primarily investigated in the Syrian hamster model. Its mechanism of carcinogenicity is not attributed to its estrogenic activity alone but is intrinsically linked to its metabolic activation into genotoxic metabolites. This technical guide provides a comprehensive overview of the carcinogenic potential of hexestrol, detailing its metabolic pathways, the formation of DNA adducts, and the quantitative aspects of its carcinogenicity. Experimental protocols from key studies are described to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex processes involved.

Introduction

Hexestrol (HES) is a synthetic estrogen that was historically used for estrogen replacement therapy and in the treatment of certain hormone-dependent cancers.[1] However, its carcinogenic activity, particularly the induction of renal carcinomas in Syrian hamsters, has led to a deeper investigation into its toxicological profile.[2] The primary mechanism of hexestrol-induced carcinogenicity involves its metabolic conversion to catechol estrogens, which are then oxidized to reactive quinone species that can form covalent adducts with DNA, leading to mutations and tumor initiation.[3][4] This guide synthesizes the current understanding of these processes, providing detailed data and methodologies for researchers in the field.

Quantitative Data on Carcinogenicity and Metabolism

The carcinogenic effects and metabolic parameters of hexestrol have been quantified in several key studies. The following tables summarize this critical data.

Table 1: In Vivo Carcinogenicity of Hexestrol in Male Syrian Hamsters

| Parameter | Value | Reference |

| Animal Model | Male Syrian Hamsters | [2] |

| Administration | Subcutaneous implantation of 25 mg pellets | [2] |

| Treatment Duration | 6-7 months | [2] |

| Tumor Type | Renal Carcinoma | [2] |

| Tumor Incidence | 90-100% | [2] |

Table 2: In Vitro DNA Adduct Formation by Hexestrol Metabolites

| Activating System | Depurinating Adduct Level (µmol/mol of DNA-P) | Reference |

| Horseradish Peroxidase | 65 | [3][5] |

| Lactoperoxidase | 41 | [3][5] |

| Rat Liver Microsomes | 11 | [3][5] |

Table 3: Estrogen Receptor Binding Affinity of Hexestrol

| Receptor | Ki (nM) | Reference |

| Estrogen Receptor α (ERα) | 0.06 | [6][7] |

| Estrogen Receptor β (ERβ) | 0.06 | [6][7] |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies on hexestrol carcinogenicity.

In Vivo Carcinogenicity Assay in Syrian Hamsters

-

Animal Model: Male Syrian hamsters are utilized as they are a well-established model for estrogen-induced renal carcinogenesis.[2][8]

-

Housing and Diet: Animals are housed under standard laboratory conditions with access to food and water ad libitum.

-

Treatment: A 25 mg pellet of hexestrol is surgically implanted subcutaneously in the scapular region.[2]

-

Duration: The hamsters are monitored for a period of 6 to 7 months.[2]

-

Endpoint Analysis: At the end of the study period, animals are euthanized, and a complete necropsy is performed. The kidneys and other major organs are examined for gross pathological changes. Tissues are collected, fixed in formalin, and processed for histopathological evaluation to confirm the presence and type of tumors.[2]

In Vitro Metabolism of Hexestrol

-

Microsomal Preparation: Liver microsomes are prepared from rats pre-treated with phenobarbital (B1680315) to induce cytochrome P450 enzymes. The liver is homogenized, and the microsomal fraction is isolated by differential centrifugation.[2]

-

Incubation: Hexestrol is incubated with the prepared rat liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer at 37°C.[2]

-

Metabolite Identification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the metabolites, such as 3'-hydroxyhexestrol.[2]

In Vitro DNA Adduct Formation Assay

-

Activation of 3'-hydroxyhexestrol: The catechol metabolite, 3'-hydroxyhexestrol, is incubated with calf thymus DNA in the presence of an activating system. This can be an enzymatic system like horseradish peroxidase or lactoperoxidase with H₂O₂, or a microsomal system as described above.[3][5]

-

DNA Isolation: After incubation, the DNA is isolated from the reaction mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods to remove proteins and other contaminants.

-

Adduct Analysis:

-

Depurinating Adducts: The supernatant from the DNA precipitation (containing the released depurinating adducts) is analyzed by HPLC and tandem mass spectrometry (MS/MS) to identify and quantify adducts like 3'-OH-HES-6'(α,β)-N7Gua.[3][5]

-

Stable Adducts: The purified DNA is enzymatically digested to nucleotides, and the stable adducts are enriched and analyzed using the ³²P-postlabeling method.[3][5]

-

Signaling Pathways and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows in hexestrol carcinogenesis research.

Conclusion

The carcinogenic potential of hexestrol is well-documented and serves as a crucial model for understanding chemically induced carcinogenesis, particularly for estrogenic compounds. The evidence strongly indicates that the carcinogenicity of hexestrol is mediated through its metabolic activation to 3',4'-hexestrol quinone, an electrophilic metabolite that readily forms depurinating DNA adducts.[3][4][5] This genotoxic mechanism, rather than a purely receptor-mediated hormonal effect, is considered the critical event in tumor initiation.[2] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanisms of hexestrol-induced cancer and to assess the risks associated with similar compounds. The provided visualizations of the metabolic pathways and experimental workflows aim to facilitate a clearer understanding of the multifaceted nature of hexestrol's carcinogenicity.

References

- 1. Hexestrol - Wikipedia [en.wikipedia.org]

- 2. Carcinogenicity and metabolic activation of hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation and formation of DNA adducts of hexestrol, a synthetic nonsteroidal carcinogenic estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: The defining link to natural estrogens - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Hexestrol-d4 mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of (Rac)-Hexestrol-d4 as an internal standard in quantitative analytical methods. The use of stable isotope-labeled internal standards is a cornerstone of high-precision bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive overview of the principles behind using (Rac)-Hexestrol-d4, detailed experimental protocols, and quantitative performance data.

The Core Principle: Mechanism of Action as an Internal Standard

(Rac)-Hexestrol-d4 is the deuterium-labeled form of (Rac)-Hexestrol, a synthetic non-steroidal estrogen.[1] Its primary role in analytical chemistry is to serve as an internal standard, a compound added in a known quantity to samples, calibrators, and quality controls. The fundamental principle of its mechanism of action lies in its near-identical physicochemical properties to the analyte of interest, Hexestrol.

Stable isotope-labeled internal standards like (Rac)-Hexestrol-d4 are considered the gold standard in mass spectrometry-based quantification for several reasons:

-

Co-elution and Similar Ionization: Due to its structural similarity, (Rac)-Hexestrol-d4 co-elutes with the unlabeled Hexestrol during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. This is crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte.

-

Correction for Sample Loss: Any loss of the analyte during sample preparation steps, such as extraction, will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even with incomplete recovery.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method by correcting for variations in injection volume, instrument response, and sample matrix.

The key difference between (Rac)-Hexestrol-d4 and Hexestrol is its mass. The four deuterium (B1214612) atoms increase the molecular weight of (Rac)-Hexestrol-d4, allowing it to be distinguished from the native analyte by the mass spectrometer. This mass difference is essential for simultaneous detection and quantification without mutual interference.

Quantitative Data Presentation

The following table summarizes the quantitative performance data from a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Hexestrol in serum using (Rac)-Hexestrol-d4 as an internal standard.[2]

| Parameter | Hexestrol | Diethylstilbestrol |

| Linearity (r²) | >0.99 | >0.99 |

| Recovery (%) | 82-99 | 91-128 |

| Limit of Detection (LOD) (ng/mL) | 0.09 | 0.08 |

| Limit of Quantitation (LOQ) (ng/mL) | 0.28 | 0.25 |

| Within-day Repeatability (RSD%) | <20 | <20 |

| Between-day Reproducibility (RSD%) | <20 | <20 |

Experimental Protocols

This section details a representative experimental protocol for the analysis of stilbene (B7821643) estrogens in a biological matrix using (Rac)-Hexestrol-d4 as an internal standard, based on established methodologies.[2]

Materials and Reagents

-

(Rac)-Hexestrol and (Rac)-Hexestrol-d4 analytical standards

-

Methanol, acetonitrile (B52724), and methyl tert-butyl ether (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., serum, urine)

Sample Preparation

-

Spiking: To 1 mL of the biological sample, add a known amount of (Rac)-Hexestrol-d4 working solution.

-

Protein Precipitation/Acid Denaturation: Add a suitable protein precipitating agent, such as a strong acid, to the sample. Vortex vigorously to ensure thorough mixing and denaturation of proteins.[2]

-

Liquid-Liquid Extraction: Add 3 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[2]

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

UHPLC-MS/MS Conditions

-

UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Hexestrol and (Rac)-Hexestrol-d4.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using (Rac)-Hexestrol-d4 as an internal standard in a UHPLC-MS/MS analysis.

Caption: Workflow for analysis using an internal standard.

Biological Mechanism of Action of Hexestrol

While (Rac)-Hexestrol-d4's mechanism of action in an analytical context is that of an internal standard, the biological mechanism of its non-deuterated counterpart, Hexestrol, is relevant for researchers in drug development. Hexestrol is a synthetic estrogen that exerts its effects by binding to estrogen receptors (ERs).

Caption: Simplified estrogen receptor signaling pathway.

References

An In-depth Technical Guide to the Physical and Chemical Stability of (Rac)-Hexestrol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical stability of (Rac)-Hexestrol-d4, tailored for a scientific audience. Due to the limited availability of specific stability data for the deuterated form, this document outlines recommended storage conditions based on supplier information and presents standardized experimental protocols for assessing stability, drawing from general principles of pharmaceutical stability testing.

Introduction to (Rac)-Hexestrol-d4

(Rac)-Hexestrol-d4 is the deuterated form of Hexestrol, a synthetic nonsteroidal estrogen.[1][2][3] Hexestrol acts as a ligand for estrogen receptors α (ERα) and β (ERβ), exhibiting strong binding affinity.[4][5] Deuterium-labeled compounds like (Rac)-Hexestrol-d4 are primarily used as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as tracers in metabolic and pharmacokinetic studies.[1] The substitution of hydrogen with deuterium (B1214612) can potentially influence the pharmacokinetic and metabolic profiles of the drug.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of (Rac)-Hexestrol-d4 is presented in Table 1.

Table 1: Physical and Chemical Properties of (Rac)-Hexestrol-d4

| Property | Value | Reference |

| CAS Number | 1189950-25-1 | [6] |

| Molecular Formula | C₁₈H₁₈D₄O₂ | [2] |

| Molecular Weight | 274.39 g/mol | [6] |

| Appearance | Solid Powder | [6] |

| Purity | ≥98% (typical) | [6] |

Storage and Stability

Specific, publicly available long-term stability studies on (Rac)-Hexestrol-d4 are limited. However, information from various suppliers provides general guidance on appropriate storage conditions to ensure its stability. These recommendations are summarized in Table 2.

Table 2: Recommended Storage Conditions for (Rac)-Hexestrol-d4

| Condition | Temperature | Duration | Additional Notes | Reference |

| Long-term Storage | -20°C | ≥ 12 months | Dry and dark conditions are recommended. | [6] |

| Alternative Long-term | +4°C | Not specified | - | |

| Stock Solution | 0 - 4°C | 1 month | Refer to the Certificate of Analysis for specific solvent recommendations. | [6] |

| Shipping | Ambient Temperature | Not applicable | Shipped as a non-hazardous chemical. | [6] |

To maintain the integrity of (Rac)-Hexestrol-d4, it is crucial to store it in a well-sealed container, protected from light and moisture. For long-term storage, -20°C is the most frequently recommended temperature.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

In the absence of specific degradation data for (Rac)-Hexestrol-d4, a forced degradation study is the recommended experimental approach to determine its intrinsic stability, identify potential degradation products, and establish degradation pathways.[7][8][9] Such studies are a critical component of developing stability-indicating analytical methods.[10][11] The following are detailed methodologies for key forced degradation experiments.

A general workflow for conducting a forced degradation study is illustrated in the following diagram.

Caption: A flowchart illustrating the key stages of a forced degradation study.

-

Objective: To assess the stability of (Rac)-Hexestrol-d4 in acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of (Rac)-Hexestrol-d4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, add the stock solution to 0.1 N Hydrochloric Acid (HCl).

-

For basic hydrolysis, add the stock solution to 0.1 N Sodium Hydroxide (NaOH).

-

Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), collecting samples at various time points.[12]

-

Neutralize the samples before analysis.

-

Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

-

-

Objective: To evaluate the susceptibility of (Rac)-Hexestrol-d4 to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of (Rac)-Hexestrol-d4.

-

Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration typically ranging from 3% to 30%.

-

Store the solution at room temperature, protected from light, and collect samples at different intervals.

-

Analyze the samples by HPLC to monitor the degradation.

-

-

Objective: To determine the stability of (Rac)-Hexestrol-d4 under high-temperature conditions.

-

Protocol:

-

For solid-state analysis, place a known quantity of (Rac)-Hexestrol-d4 powder in a controlled temperature chamber (e.g., 60-80°C).

-

For solution-state analysis, prepare a 1 mg/mL solution and store it at a high temperature.

-

Collect samples at various time points and analyze them to assess the extent of degradation.

-

-

Objective: To assess the light sensitivity of (Rac)-Hexestrol-d4.

-

Protocol:

-

Expose solid powder and a solution of (Rac)-Hexestrol-d4 to a light source that provides both ultraviolet (UV) and visible light, as specified in the ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place both the exposed and control samples in a photostability chamber for a specified duration.

-

Analyze the samples to determine the extent of photodegradation.

-

Analytical Methodologies for Stability Testing

A stability-indicating analytical method (SIAM) is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient from its degradation products, excipients, and impurities.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[13][14]

The development of a robust SIAM for (Rac)-Hexestrol-d4 would involve:

-

Column Selection: A C18 column is a common starting point for molecules with the polarity of Hexestrol.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve adequate separation of the parent compound from any potential degradants.

-

Detector Wavelength Selection: Based on the UV spectrum of Hexestrol, an appropriate wavelength should be selected for sensitive detection.

-

Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Signaling Pathways and Mechanism of Action

(Rac)-Hexestrol-d4 is the deuterated analog of Hexestrol. The biological activity of Hexestrol is mediated through its interaction with estrogen receptors. The general mechanism of action for estrogens like Hexestrol is depicted in the following signaling pathway diagram.

Caption: A simplified diagram of the estrogen receptor signaling pathway.

Upon entering a target cell, Hexestrol binds to the estrogen receptor, which is typically located in the cytoplasm or nucleus in an inactive state, often complexed with heat shock proteins.[15] This binding induces a conformational change in the receptor, causing it to dissociate from the heat shock proteins and form a dimer. The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of specific proteins and ultimately resulting in a cellular response.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Hexestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. ijrpp.com [ijrpp.com]

- 10. ijsdr.org [ijsdr.org]

- 11. youtube.com [youtube.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. longdom.org [longdom.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Hexestrol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of (Rac)-Hexestrol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of (Rac)-Hexestrol-d4, a deuterated form of the synthetic nonsteroidal estrogen, Hexestrol. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.

Core Principle: Solubility of Deuterated Compounds

(Rac)-Hexestrol-d4 is the deuterium-labeled analogue of (Rac)-Hexestrol.[1][2][3] The substitution of hydrogen atoms with deuterium (B1214612) isotopes does not significantly alter the physicochemical properties of the molecule, including its solubility. Therefore, the solubility data for the non-deuterated parent compound, Hexestrol, serves as a reliable and direct proxy for (Rac)-Hexestrol-d4.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of Hexestrol in various common laboratory solvents. This data is directly applicable to (Rac)-Hexestrol-d4.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 | 369.86 | Sonication is recommended to achieve this concentration.[4] |

| Ethanol | 39 | 144.25 | Sonication is recommended.[5] |

| Water | < 1 | Insoluble/Slightly Soluble | Practically insoluble in water and dilute mineral acids.[6][7] |

| Ether | - | - | Freely soluble.[6] |

| Acetone | - | - | Soluble.[6] |

| Methanol | - | - | Soluble.[6] |

| Dilute Alkali Hydroxides | - | - | Soluble.[6] |

| Vegetable Oils | - | - | Soluble upon slight warming.[6] |

| Benzene | - | - | Slightly soluble.[6] |

| Chloroform | - | - | Slightly soluble.[6] |

Note: The molar concentrations were calculated based on the molecular weight of Hexestrol (270.37 g/mol ). The molecular weight of (Rac)-Hexestrol-d4 is approximately 274.39 g/mol .[2]

Experimental Protocol: A General Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

An excess amount of (Rac)-Hexestrol-d4 is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated (e.g., using a rotary shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

The saturated solution is carefully filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles. It is crucial to maintain the temperature during this step to prevent precipitation.

-

-

Quantification of the Solute:

-

A precise volume of the clear, saturated filtrate is collected.

-

The concentration of (Rac)-Hexestrol-d4 in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

A calibration curve with known concentrations of the compound is used to accurately quantify the amount dissolved in the solvent.

-

-

Data Reporting:

-

The solubility is typically expressed in mg/mL or mol/L at the specified temperature.

-

The following diagram illustrates this general experimental workflow.

Biological Context: Signaling Pathway of Hexestrol

Hexestrol, and by extension (Rac)-Hexestrol-d4, exerts its biological effects by acting as an agonist for estrogen receptors (ERs). It binds to both ERα and ERβ with high affinity, initiating a signaling cascade that ultimately leads to changes in gene expression.[5][8] This mechanism is fundamental to its estrogenic activity.

The simplified signaling pathway is depicted below:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Hexestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 6. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 84-16-2: Hexestrol | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive into the Stereoisomers of Hexestrol: A Historical and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol (B1673224), a synthetic nonsteroidal estrogen, has been a subject of scientific inquiry for decades. Its simple yet elegant structure, featuring two chiral centers, gives rise to three stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). Historically, the differential biological activities of these isomers have intrigued researchers, leading to investigations into their synthesis, separation, and interaction with estrogen receptors. This technical guide provides a comprehensive overview of the historical research on hexestrol stereoisomers, detailing experimental methodologies, summarizing key quantitative data, and visualizing the pertinent biological pathways.

Physicochemical Properties of Hexestrol Stereoisomers

The spatial arrangement of the ethyl and p-hydroxyphenyl groups in the hexestrol stereoisomers leads to distinct physicochemical properties. The meso form, being achiral due to an internal plane of symmetry, exhibits different physical characteristics compared to the chiral enantiomers. A summary of the key quantitative data is presented in Table 1.

| Property | meso-Hexestrol ((3RS,4SR)-3,4-bis(4-hydroxyphenyl)hexane) | (+)-(3R,4R)-Hexestrol | (-)-(3S,4S)-Hexestrol | Racemic Hexestrol ((±)-3,4-bis(4-hydroxyphenyl)hexane) |

| Melting Point (°C) | 185 - 188[1][2] | Not individually reported | Not individually reported | 128[2] |

| Specific Rotation ([α]D) | 0° (achiral) | +17.6° (c=5, ethanol)[2] | Not reported | 0° (racemic mixture) |

| CAS Registry Number | 84-16-2[1] | 26614-21-1[2] | 26614-22-2[2] | 5776-72-7[2] |

Table 1: Physicochemical Properties of Hexestrol Stereoisomers

Experimental Protocols

Synthesis of Hexestrol Stereoisomers

The synthesis of hexestrol and its derivatives has been approached through various methods over the years. A common historical approach involves the reduction of diethylstilbestrol (B1670540) or its derivatives. The synthesis generally yields a mixture of the meso and racemic forms, which then require separation.

General Protocol for the Synthesis of a Mixture of Hexestrol Stereoisomers:

A detailed historical synthesis method involves the catalytic hydrogenation of diethylstilbestrol.

-

Reactants: Diethylstilbestrol, Hydrogen gas, Palladium on charcoal (Pd/C) catalyst, Ethanol (B145695) (solvent).

-

Procedure:

-

Diethylstilbestrol is dissolved in absolute ethanol in a high-pressure hydrogenation apparatus.

-

A catalytic amount of 10% Palladium on charcoal is added to the solution.

-

The apparatus is flushed with hydrogen gas to remove air.

-

The mixture is then subjected to hydrogenation at a specific pressure and temperature for several hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield a solid residue containing a mixture of meso- and racemic hexestrol.

-

Separation of Hexestrol Stereoisomers

The separation of the meso and racemic forms of hexestrol is typically achieved by fractional crystallization, exploiting their differences in solubility. The resolution of the racemic mixture into its individual enantiomers is a more challenging task and often requires chiral chromatography.

Protocol for Fractional Crystallization of meso- and racemic-Hexestrol:

-

Solvent System: A mixture of benzene (B151609) and petroleum ether is a commonly cited solvent system.[2]

-

Procedure:

-

The crude mixture of hexestrol stereoisomers is dissolved in a minimal amount of hot benzene.

-

Petroleum ether is slowly added to the hot solution until turbidity is observed.

-

The solution is then allowed to cool slowly. The less soluble meso-hexestrol will crystallize out first.

-

The crystals of meso-hexestrol are collected by filtration.

-

The mother liquor, enriched in the more soluble racemic hexestrol, is concentrated, and the process is repeated to obtain the racemic form.

-

Protocol for Chiral HPLC Separation of Hexestrol Enantiomers:

-

Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of enantiomers.[3][4]

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio would need to be optimized to achieve baseline separation.[5]

-

Detection: UV detection at a wavelength where the hydroxyphenyl groups of hexestrol absorb strongly (around 280 nm) is suitable.

-

Workflow:

-

The racemic hexestrol sample is dissolved in the mobile phase.

-

The solution is injected onto the chiral HPLC column.

-

The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and differentiation of the hexestrol stereoisomers.

NMR Spectroscopy

The symmetry of the meso-isomer results in a simpler NMR spectrum compared to the racemic form.

¹H NMR and ¹³C NMR Data for meso-Hexestrol: Data obtained from the PubChem database for CAS 84-16-2, which corresponds to meso-hexestrol.[1]

| Nucleus | Chemical Shift (ppm) - Tentative Assignments |

| ¹H NMR | Signals corresponding to aromatic protons, the methine protons, the ethyl group protons, and the hydroxyl protons. Due to symmetry, fewer distinct signals are expected compared to the racemic form. |

| ¹³C NMR | Signals for the aromatic carbons (quaternary and protonated), the methine carbon, and the ethyl group carbons. The symmetry of the molecule leads to a reduced number of signals. |

Table 2: NMR Data for meso-Hexestrol

Infrared Spectroscopy

The IR spectrum of hexestrol is characterized by absorptions corresponding to the hydroxyl and aromatic functionalities.

Key IR Absorption Bands for meso-Hexestrol: Data obtained from the PubChem database for CAS 84-16-2.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | O-H stretching (hydroxyl group) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2850-2970 | C-H stretching (aliphatic) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1230 | C-O stretching (phenol) |

| ~830 | C-H out-of-plane bending (para-substituted aromatic ring) |

Table 3: IR Data for meso-Hexestrol

Biological Activity and Signaling Pathways

The estrogenic activity of hexestrol stereoisomers is mediated through their interaction with estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events that ultimately lead to changes in gene expression.

Estrogen Receptor Binding

Hexestrol is known to be a potent estrogen. The racemic form has been reported to have a high affinity for both ERα and ERβ.

Table 4: Estrogen Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Ki) |

| Hexestrol (unspecified isomer) | ERα | 0.06 nM |

| Hexestrol (unspecified isomer) | ERβ | 0.06 nM |

Signaling Pathways

Upon binding of a hexestrol stereoisomer, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The dimer then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the classical genomic signaling pathway.

It is hypothesized that the different stereoisomers of hexestrol may stabilize distinct conformations of the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins. This, in turn, could result in the activation of different sets of downstream target genes, explaining their varied biological effects. For instance, studies have shown that dl-hexestrol has a higher activity in promoting the formation of ribbon structures from microtubule proteins, while meso-hexestrol is a more potent inhibitor of microtubule assembly. This suggests that the stereochemistry of hexestrol can influence its interaction with cellular components beyond the classical estrogen receptors.

Conclusion

The historical research on hexestrol stereoisomers highlights the critical role of stereochemistry in determining the biological activity of pharmaceutical compounds. The distinct physicochemical properties and biological effects of the meso and racemic forms of hexestrol underscore the importance of stereospecific synthesis and separation in drug development. This technical guide provides a foundational resource for researchers and scientists, offering detailed experimental insights and a summary of key data to facilitate further investigation into the nuanced pharmacology of these fascinating molecules. Future research focusing on the differential gene expression profiles induced by each stereoisomer will undoubtedly provide a more complete understanding of their mechanisms of action.

References

Methodological & Application

Application Note: Quantitative Analysis of Hexestrol in Food Matrices using (Rac)-Hexestrol-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexestrol is a synthetic, non-steroidal estrogen that has been used as a growth promoter in livestock. Due to its potential carcinogenic effects, its use in food-producing animals is banned in many countries. Consequently, regulatory bodies require sensitive and reliable analytical methods to monitor for illegal use and ensure food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices like animal-derived food products. Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS assays. A deuterated internal standard, such as (Rac)-Hexestrol-d4, co-elutes with the target analyte and experiences similar matrix effects, allowing for reliable correction and leading to robust and accurate results.[1] This application note provides a detailed protocol for the quantitative analysis of Hexestrol in food matrices using (Rac)-Hexestrol-d4 as an internal standard.

Principle of the Method